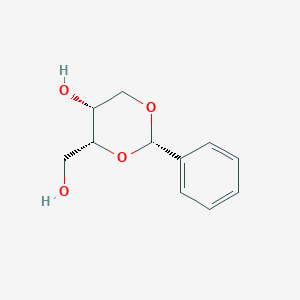

1,3-(S)-O-Benzylidene-D-threitol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,4R,5R)-4-(hydroxymethyl)-2-phenyl-1,3-dioxan-5-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUOMTMWCUMBRFX-MXWKQRLJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC(O1)C2=CC=CC=C2)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](O[C@H](O1)C2=CC=CC=C2)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00443736 | |

| Record name | 1,3-(S)-O-Benzylidene-D-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81577-58-4 | |

| Record name | 1,3-(S)-O-Benzylidene-D-threitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00443736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-(S)-O-Benzylidene-D-threitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextual Background of 1,3 S O Benzylidene D Threitol in Chiral Chemistry

Significance of Threitol Derivatives as Chiral Scaffolds and Building Blocks in Organic Synthesis

Threitol, a four-carbon sugar alcohol, and its derivatives are valuable chiral scaffolds in organic synthesis. A chiral scaffold is a molecule with a defined three-dimensional structure that can be used as a starting point to construct a wide array of other chiral molecules. nih.gov The inherent chirality of threitol, derived from its multiple stereocenters, provides a pre-existing stereochemical framework that chemists can exploit to control the stereochemistry of subsequent reactions. This is particularly important in asymmetric synthesis, where the goal is to produce a single enantiomer of a target molecule. rsc.orgrsc.org

The use of threitol derivatives allows for the introduction of chirality into a target molecule in a predictable and controlled manner. nih.gov For instance, L-threitol has been employed as a source of chirality in the synthesis of crown ethers, which have shown applications as enantioselective phase transfer catalysts in Michael additions. nih.govresearchgate.net These catalysts have been effective in producing chiral products with high enantioselectivity. nih.govresearchgate.net The development of such catalytic methods is crucial for the efficient synthesis of important chiral scaffolds that are fundamental building blocks for natural products and pharmaceuticals. rsc.org

Historical Development of Benzylidene Acetals as Chiral Auxiliaries and Protecting Groups

The journey of benzylidene acetals in organic chemistry is deeply intertwined with the evolution of protecting group strategies and the rise of asymmetric synthesis. Protecting groups are temporary modifications of functional groups in a molecule to prevent them from reacting during a chemical transformation. Benzylidene acetals, formed from the reaction of benzaldehyde (B42025) with a 1,2- or 1,3-diol, have long been used as protecting groups, particularly in carbohydrate chemistry. numberanalytics.comwikipedia.org They are stable under a variety of reaction conditions but can be selectively removed when needed. numberanalytics.com

The concept of chiral auxiliaries, introduced in the 1970s and 1980s by pioneers like E.J. Corey and Barry Trost, revolutionized asymmetric synthesis. numberanalytics.comwikipedia.orgepfl.chyoutube.comslideshare.net A chiral auxiliary is a chiral compound that is temporarily attached to a non-chiral starting material to guide the stereochemical outcome of a reaction. wikipedia.orgepfl.ch After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. epfl.ch While benzylidene acetals are primarily known as protecting groups, their rigid cyclic structure, which is a consequence of their formation, can also impart a degree of stereochemical control in certain reactions, thus blurring the line between a simple protecting group and a chiral auxiliary. The development of methods to selectively open the benzylidene acetal (B89532) ring has further enhanced their utility, allowing for the synthesis of a wider range of functionalized chiral molecules. wikipedia.orgnih.gov

Rationale for the Academic Study of 1,3-(S)-O-Benzylidene-D-threitol

The academic interest in this compound stems from its unique combination of features. It incorporates a C2-symmetric chiral diol, D-threitol, which is a valuable chiral building block. The benzylidene acetal serves a dual purpose: it protects the 1,3-diol functionality and also creates a rigid, well-defined conformational framework. This rigidity is crucial for achieving high levels of stereocontrol in subsequent chemical transformations.

Researchers study this compound to explore its potential as a chiral ligand for metal-catalyzed reactions, as a starting material for the synthesis of complex natural products and as a model system to understand the principles of asymmetric induction. The synthesis of new chiral auxiliaries derived from L-threitol has been a subject of research, highlighting the ongoing interest in this class of compounds. acs.org The specific stereochemistry of this compound, with its defined (S) configuration at the benzylic carbon and the inherent chirality of D-threitol, makes it a valuable tool for probing the mechanisms of stereoselective reactions and for developing new synthetic methodologies.

Overview of Stereochemical Purity and Control in Chiral Synthesis

Achieving high levels of stereochemical purity and control is a central challenge in modern organic synthesis. researchgate.net Many drugs and biologically active molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even harmful. mdpi.comnih.gov Therefore, the ability to selectively synthesize one enantiomer over the other is of paramount importance. nih.gov

Several strategies have been developed to achieve this, including the use of chiral catalysts, chiral reagents, and chiral auxiliaries. nih.govnih.gov Chiral catalysts, which are often metal complexes with chiral ligands, can accelerate a reaction while directing it to form one enantiomer preferentially. Chiral reagents are stoichiometric compounds that are themselves chiral and transfer their chirality to the product. Chiral auxiliaries, as discussed earlier, are temporarily incorporated into the substrate to control stereoselectivity. epfl.ch

The effectiveness of these methods is typically measured by the enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer in a mixture. The pursuit of methods that provide high yields and high enantiomeric excess is a constant driving force in the field of asymmetric synthesis. researchgate.net The study of compounds like this compound contributes to this endeavor by providing well-defined chiral building blocks and furthering our understanding of how to manipulate and control the three-dimensional arrangement of atoms in molecules. nih.gov

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄O₄ | nih.govsigmaaldrich.com |

| Molecular Weight | 210.23 g/mol | nih.govsigmaaldrich.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Optical Activity [α]/D | -4.0±0.5°, c = 1 in methanol | sigmaaldrich.comsigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.comsigmaaldrich.com |

| CAS Number | 81577-58-4 | nih.govsigmaaldrich.comsigmaaldrich.comepa.gov |

Spectroscopic Data of this compound

| Spectroscopic Technique | Data | Source |

| ¹H-NMR | The chemical shifts are dependent on the degree of polymerization in related macrocyclic structures. | researchgate.net |

| ¹³C-NMR | The chemical shifts are dependent on the degree of polymerization in related macrocyclic structures. | researchgate.net |

| InChI | 1S/C11H14O4/c12-6-10-9(13)7-14-11(15-10)8-4-2-1-3-5-8/h1-5,9-13H,6-7H2/t9-,10-,11+/m1/s1 | nih.govsigmaaldrich.comsigmaaldrich.com |

| InChIKey | GUOMTMWCUMBRFX-MXWKQRLJSA-N | nih.govsigmaaldrich.comsigmaaldrich.com |

| SMILES | C1C@HO | nih.gov |

Synthetic Methodologies for 1,3 S O Benzylidene D Threitol

Initial Synthetic Pathways and their Evolution from D-Threitol

The synthesis of 1,3-(S)-O-Benzylidene-D-threitol from its parent polyol, D-threitol nih.gov, is fundamentally an exercise in selective protection of hydroxyl groups. The evolution of these methods showcases the development of strategies to predictably functionalize specific positions on a multi-functional molecule.

Classical Protecting Group Strategies in Polyol Functionalization

Polyols, such as the four-carbon sugar alcohol D-threitol, present a significant challenge in synthetic chemistry due to the similar reactivity of their multiple hydroxyl groups. nih.gov To achieve selective modification at one or two sites, chemists employ protecting groups to temporarily mask the other reactive centers. wikipedia.orgnih.gov One of the most effective and widely used strategies for protecting 1,2- and 1,3-diol systems is the formation of cyclic acetals and ketals. nih.gov These protecting groups are introduced by reacting the polyol with an aldehyde or ketone under acidic conditions and can be removed later with aqueous acid. wikipedia.org

In the context of D-threitol, the goal is to differentiate between the four available hydroxyl groups. The inherent reactivity of these groups can be exploited; primary hydroxyl groups are generally less sterically hindered and more reactive than secondary ones. nih.gov However, in D-threitol, all four hydroxyl groups are part of a symmetrical structure, necessitating strategies that rely on the formation of thermodynamically stable products. Cyclic acetals, particularly the benzylidene acetal (B89532), are ideal for this purpose as they can selectively protect 1,3-diols to form stable six-membered dioxane rings. nih.gov This classical approach remains a cornerstone in carbohydrate and polyol chemistry, providing a reliable method to obtain partially protected intermediates for further synthetic elaboration. nih.govuniversiteitleiden.nl

Stereoselective Formation of the 1,3-Benzylidene Acetal Moiety

The reaction of D-threitol with a benzaldehyde (B42025) equivalent, such as benzaldehyde dimethyl acetal, under acid catalysis, leads to the formation of a cyclic acetal. The key to the synthesis of the target compound is the preferential formation of the six-membered 1,3-dioxane (B1201747) ring over other possibilities. This regioselectivity is driven by the thermodynamic stability of the resulting six-membered ring compared to larger or smaller ring systems.

The formation of the acetal introduces a new chiral center at the C-2 position of the dioxane ring (the benzylic carbon). The stereochemistry of this new center is controlled by the existing stereocenters of the D-threitol backbone. The reaction proceeds to form the thermodynamically most stable product, where the bulky phenyl group preferentially occupies an equatorial position on the chair-like conformation of the dioxane ring. This thermodynamic control results in the stereoselective formation of the (S)-isomer at the acetal carbon, yielding this compound. This type of stereocontrol, directed by a substrate's existing chirality, is a fundamental concept in asymmetric synthesis. nih.govmdpi.com

Optimized and High-Yield Synthesis Protocols

While classical methods are effective, modern organic synthesis demands protocols that are not only selective but also highly efficient and high-yielding. nih.gov Research into the synthesis of this compound has focused on optimizing reaction conditions and catalyst systems to maximize product formation and minimize side reactions.

Chemo- and Regioselective Considerations in Acetalization of Threitol

The primary challenge in the acetalization of D-threitol is achieving high regioselectivity for the 1,3-diol over the 2,4-diol or other combinations. The formation of the 1,3-O-benzylidene acetal results in a thermodynamically favored six-membered dioxane ring. In contrast, protecting the 2,4-hydroxyls would lead to a seven-membered dioxepane ring, which is generally less stable.

Catalyst Systems for Enhanced Synthesis Efficiency (e.g., Brønsted or Lewis Acid Catalysis)

The efficiency of benzylidene acetal formation is heavily dependent on the catalyst used to promote the reaction. nih.gov Both Brønsted and Lewis acids are commonly employed to accelerate the acetalization process. acs.orgnih.gov

Brønsted acids , such as p-toluenesulfonic acid (PTSA) or triflic acid (TfOH), are effective catalysts. nih.gov They function by protonating the carbonyl oxygen of the benzaldehyde equivalent, which activates it toward nucleophilic attack by the hydroxyl groups of D-threitol.

Lewis acids , such as zinc chloride (ZnCl₂), erbium triflate (Er(OTf)₃), or tin(IV) chloride (SnCl₄), can also catalyze the reaction. organic-chemistry.orgnih.gov They coordinate to the aldehyde, increasing its electrophilicity. In some cases, Lewis acids can offer superior control and milder reaction conditions compared to strong Brønsted acids. acs.orgorganic-chemistry.org Chiral phosphoric acids (CPAs) have also emerged as powerful catalysts for regioselective acetalizations in complex carbohydrate systems, offering high levels of control that are dependent on the catalyst's structure. chemrxiv.orgnih.gov The selection of the optimal catalyst system is critical for achieving high yields and purity in the synthesis of this compound.

The table below summarizes various catalyst systems used in acetal formation, highlighting the diversity of approaches to enhance reaction efficiency.

| Catalyst Type | Specific Example(s) | Role in Acetalization | Reference |

| Brønsted Acid | p-Toluenesulfonic acid (PTSA), Triflic acid (TfOH) | Protonates the aldehyde to activate it for nucleophilic attack. | nih.gov |

| Lewis Acid | Erbium triflate (Er(OTf)₃), Tin(IV) chloride (SnCl₄) | Coordinates to the aldehyde, increasing its electrophilicity for milder activation. | organic-chemistry.orgnih.gov |

| Chiral Phosphoric Acid (CPA) | BINOL-derived acids | Directs regioselective acetalization through a structured transition state. | chemrxiv.org |

| Boron-based Reagent | Dichlorophenylborane (PhBCl₂) | Used in the regioselective opening of benzylidene acetals, demonstrating its interaction with the acetal moiety. | acs.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. youtube.com Applying these principles to the synthesis of this compound involves considering alternative reagents, solvents, and energy inputs.

A key area for improvement is the replacement of strong, corrosive acid catalysts with more environmentally benign alternatives. Solid acid catalysts, such as zeolites or ion-exchange resins, could offer advantages in terms of handling, separation, and recyclability. Furthermore, developing syntheses that use safer solvents or even solvent-free conditions would significantly improve the environmental profile of the process. ukessays.com For example, mechanochemical methods, such as ball milling, have been shown to promote organic reactions without the need for bulk solvents.

Another green approach could involve the use of biocatalysis. While not yet reported for this specific transformation, enzymes could potentially be engineered to perform the selective acetalization of D-threitol under mild, aqueous conditions. Innovations in catalysis, such as the use of immobilized catalysts that can be easily recovered and reused, also align with green chemistry goals by improving process efficiency and reducing waste. nih.govchemrxiv.org The ongoing search for safer and more sustainable synthetic methods will continue to drive the evolution of the synthesis of this and other important chemical building blocks. youtube.comukessays.com

Solvent-Free or Environmentally Benign Solvent Systems

The quest for greener chemical processes has led to the exploration of solvent-free reaction conditions or the use of environmentally benign solvents for the synthesis of acetals, including those derived from threitol. These approaches aim to reduce the environmental impact associated with volatile organic compounds (VOCs), which are often toxic, flammable, and difficult to dispose of.

Solvent-free synthesis, often facilitated by techniques such as microwave or ultrasound irradiation, represents a significant advancement in green chemistry. researchgate.netmdpi.com These methods can accelerate reaction rates, improve yields, and simplify product purification by eliminating the need for a solvent. For instance, the synthesis of various acetals and related heterocyclic compounds has been successfully achieved under solvent-free conditions, suggesting the potential applicability of this approach for the preparation of this compound. researchgate.netresearchgate.net Microwave-assisted synthesis, in particular, has been shown to be highly efficient for various condensation reactions, often leading to higher yields in significantly shorter reaction times compared to conventional heating methods. mdpi.comnih.gov

Ultrasound-assisted synthesis is another energy-efficient technique that can promote reactions in the absence of a solvent. The mechanical effects of acoustic cavitation can enhance mass transfer and increase the reactivity of the substrates, leading to faster and more efficient acetal formation. nih.govresearchgate.net

In cases where a solvent is necessary, the focus shifts to environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, availability, and safety. While the formation of acetals is a dehydration reaction, the use of water as a solvent can be made feasible through the use of water-tolerant catalysts and reaction conditions that favor the removal of water as the reaction progresses. frontiersin.org Other green solvent alternatives include ionic liquids and deep eutectic solvents, which are non-volatile and can often be recycled. frontiersin.org For example, the use of 2,2,2-trifluoroethanol, a recoverable and greener solvent, has shown promise in similar cycloaddition reactions. frontiersin.org

The table below summarizes findings from research on green synthetic methods for related compounds, highlighting the potential for their application in the synthesis of this compound.

| Reaction Type | Energy Source | Solvent | Catalyst | Key Findings |

| Chalcone Synthesis | Microwave | Solvent-free | Iodine-impregnated alumina | High yields (79-95%) in under 2 minutes. researchgate.net |

| Benzimidazole Synthesis | Microwave | Solvent-free | Er(OTf)₃ (1 mol%) | Excellent yields (86-99%) in short reaction times (5-10 min). mdpi.com |

| Isoxazoline Synthesis | Ultrasound | EtOH-water | Trichloroisocyanuric acid (TCCA) | Good to excellent yields with shorter reaction times. nih.gov |

| Chalcone Synthesis | Ultrasound | Solvent-free | Acid-montmorillonites | High yields (85-95%) and excellent selectivity. researchgate.net |

| Dispiropyrrolidine Synthesis | Conventional Heating | 2,2,2-trifluoroethanol | - | Higher yield and shorter reaction time compared to other organic solvents. frontiersin.org |

Catalyst Recycling and Sustainability Aspects in Preparation

A key aspect of sustainable synthesis is the use of catalysts that can be easily recovered and reused, thereby minimizing waste and reducing costs. In the context of this compound synthesis, which involves an acetalization reaction, the development of recyclable catalysts is of paramount importance.

Traditionally, homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid have been employed for acetal formation. google.com While effective, these catalysts are difficult to separate from the reaction mixture, leading to corrosive waste streams and product contamination. The shift towards heterogeneous solid acid catalysts addresses these challenges. Materials such as zeolites, montmorillonite (B579905) clays, and ion-exchange resins have emerged as promising alternatives. ymerdigital.com These solid acids are non-corrosive, easy to handle, and can be readily separated from the reaction mixture by simple filtration, allowing for their regeneration and reuse over multiple reaction cycles. ymerdigital.commdpi.com For example, commercial acid-montmorillonites have been successfully used as recyclable catalysts for the synthesis of chalcones under solvent-free conditions. researchgate.net

The development of metal-based catalysts that can be recycled is another active area of research. While not always directly applicable to acetalization, the principles of catalyst recycling are universal. For instance, iridium nanoparticles stabilized by a surfactant-type ligand have been shown to be highly recyclable for hydrogenation reactions, with the catalyst being recovered up to 11 times. mdpi.com Similarly, Mn(I) complexes have been developed for asymmetric hydrogenation and a simple, single-step process for recycling the catalyst has been discovered. nih.gov These examples underscore the potential for designing recyclable catalytic systems for various organic transformations, including the synthesis of the target compound.

The following table provides an overview of recyclable catalysts used in reactions analogous to the formation of this compound.

| Catalyst Type | Reaction | Recyclability | Key Advantages |

| Acid-montmorillonites | Chalcone Synthesis | Yes | High yields, selectivity, solvent-free conditions. researchgate.net |

| Heterogeneous TiO₂ nanoparticles | 1,3-Dipolar Cycloaddition | Reused 5 times without losing activity | Excellent regio- and stereoselectivity. frontiersin.org |

| Cationic Au(I) complex | Acetal Synthesis | Reused up to 7 times with >90% yield | Mild reaction conditions. mdpi.com |

| Iridium Nanoparticles | Hydrogenation | Recycled up to 11 times | High efficiency and easy recovery. mdpi.com |

| Mn(I) complexes | Asymmetric Hydrogenation | Recyclable for 3 consecutive times with similar enantioselectivity | Atom economic, potential for practical application. nih.gov |

Application of 1,3 S O Benzylidene D Threitol in Asymmetric Synthesis

Role as a Chiral Auxiliary in Stereoselective Transformations

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. numberanalytics.com After the desired transformation, the auxiliary is removed, having imparted its chirality to the product. The C₂-symmetry of auxiliaries derived from threitol is often advantageous in achieving high levels of stereocontrol. nih.gov 1,3-(S)-O-Benzylidene-D-threitol, with its well-defined conformational preferences, can be attached to a reactant to effectively shield one face of a reactive center, forcing a reagent to approach from the less sterically hindered direction.

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction. Chiral auxiliaries are widely employed to control the stereochemistry of enolate alkylation. In a typical approach, a carboxylic acid is converted into an amide or ester derivative using a chiral auxiliary like an Evans oxazolidinone or, in this context, a diol such as this compound. youtube.comchemtube3d.com

The threitol auxiliary can be esterified with a carboxylic acid. Deprotonation of the α-carbon with a strong base, such as lithium diisopropylamide (LDA), generates a chiral enolate. The bulky benzylidene acetal (B89532) structure creates a highly biased steric environment. The subsequent introduction of an alkyl halide (electrophile) leads to its addition from the less hindered face of the enolate, resulting in the formation of one diastereomer in excess. chemtube3d.com The rigidity of the six-membered dioxane ring and the defined equatorial or axial positioning of substituents are key to achieving high diastereoselectivity. iupac.org After the alkylation step, the chiral auxiliary can be cleaved, typically by hydrolysis, to yield the enantiomerically enriched α-alkylated carboxylic acid and recover the threitol derivative.

Table 1: Representative Data for Asymmetric Alkylation Using a Chiral Auxiliary This table presents typical results for asymmetric alkylation reactions guided by a chiral auxiliary, illustrating the high levels of diastereoselectivity commonly achieved.

| Entry | Electrophile (R-X) | Base | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl (B1604629) bromide | LDA | 95:5 | 88 |

| 2 | Iodomethane | NaHMDS | 97:3 | 92 |

The aldol (B89426) reaction, which joins an enolate with a carbonyl compound, creates up to two new stereocenters. nih.govyoutube.com Controlling the relative and absolute stereochemistry is a significant challenge that can be addressed using chiral auxiliaries. Similar to alkylation, an acyl derivative of this compound can be used to direct the course of an aldol addition.

Formation of a boron enolate, for instance by using dicyclohexylboron chloride, generates a species that can adopt a rigid, chair-like six-membered Zimmerman-Traxler transition state when it reacts with an aldehyde. youtube.commasterorganicchemistry.com The chiral auxiliary dictates the facial selectivity of the reaction. The bulky phenyl group of the benzylidene acetal will orient itself to minimize steric interactions, thereby exposing one face of the enolate to the incoming aldehyde. youtube.com This control leads to the predictable formation of a specific syn- or anti-aldol adduct with high diastereoselectivity. nih.gov Subsequent removal of the auxiliary provides the enantiomerically enriched β-hydroxy acid or its corresponding derivative. numberanalytics.com

Table 2: Diastereoselective Aldol Reaction of a Chiral Acyl Imide with Various Aldehydes This table shows representative outcomes for chiral auxiliary-controlled aldol reactions, highlighting the high yields and diastereoselectivity that can be obtained.

| Entry | Aldehyde | Product Configuration | Diastereomeric Ratio (d.r.) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde (B42025) | syn | >99:1 | 95 |

| 2 | Isobutyraldehyde | syn | 98:2 | 89 |

The Diels-Alder reaction is a powerful cycloaddition that forms a six-membered ring and can create up to four stereocenters. masterorganicchemistry.comlibretexts.org Asymmetric versions of this reaction often rely on chiral Lewis acids or the use of a chiral auxiliary attached to the dienophile. researchgate.net this compound can be used to create a chiral dienophile by forming an acrylate (B77674) or fumarate (B1241708) ester with one or both of its hydroxyl groups.

In such a system, the chiral auxiliary provides a sterically biased environment for the [4+2] cycloaddition. chemistrysteps.commasterorganicchemistry.com The C₂-symmetric nature of the threitol backbone can be particularly effective in differentiating the two faces of the dienophile's double bond. When the chiral dienophile reacts with a conjugated diene (e.g., cyclopentadiene), the auxiliary directs the diene to approach from the less hindered side, resulting in the preferential formation of one enantiomer of the bicyclic product. youtube.com The stereochemical outcome is often predictable based on minimizing steric hindrance in the transition state.

Chiral resolution is a method for separating a racemic mixture into its constituent enantiomers. orgosolver.comlibretexts.org A common strategy involves converting the enantiomers into a mixture of diastereomers, which have different physical properties (like solubility) and can be separated by methods such as crystallization or chromatography. quora.comlibretexts.org

The two free hydroxyl groups of this compound are ideal for this purpose. It can be reacted with a racemic mixture of a chiral carboxylic acid, for example, to form a mixture of diastereomeric esters. Due to the different spatial arrangements, these diastereomers will exhibit distinct physical properties. One diastereomer may be less soluble and crystallize out of solution, allowing for its separation by simple filtration. After separation, the ester is hydrolyzed to release the pure enantiomer of the carboxylic acid and recover the chiral threitol derivative. This method can also be applied to resolve racemic alcohols by first converting them into a derivative that can react with the threitol diol.

Utilization as a Chiral Building Block in Complex Molecule Synthesis

Beyond its role as a temporary auxiliary, this compound can be used as a chiral building block, where its atoms and stereocenters are incorporated into the final target molecule. This approach is common in the synthesis of natural products, leveraging the readily available chirality of starting materials from the "chiral pool". nih.gov

A notable application of threitol-derived building blocks is in the total synthesis of D-(+)-biotin (Vitamin H). researchgate.netnih.govnih.gov Biotin (B1667282) features a fused tetrahydrothiophene (B86538) and imidazolidinone ring system with three contiguous stereocenters. Several synthetic routes to biotin start from chiral precursors to establish the correct stereochemistry.

One synthetic strategy may involve using a derivative of D-threitol to construct the core scaffold of biotin. For example, a process for synthesizing D-(+)-biotin has been described that starts from a bicyclic lactol. google.com This key intermediate, which contains the necessary stereochemical information, can be conceptually derived from a C4 carbohydrate like threitol. The synthesis would involve the transformation of the threitol backbone, opening the benzylidene acetal, and sequentially building the fused heterocyclic rings of biotin while retaining the stereocenters established by the starting material. This strategy highlights the value of using a chiral building block like this compound to achieve an efficient and stereocontrolled synthesis of a complex biological molecule. researchgate.net

Mechanistic and Stereochemical Investigations of 1,3 S O Benzylidene D Threitol Mediated Reactions

Elucidation of Reaction Pathways and Transition States

Investigating the pathway of a chemical reaction involves identifying all transient species, including intermediates and transition states, that connect reactants to products. For reactions mediated by 1,3-(S)-O-benzylidene-D-threitol, this elucidation is key to optimizing reaction conditions and improving stereochemical outcomes.

Spectroscopic Probing of Reaction Intermediates

The direct observation of reaction intermediates is a powerful tool for deciphering reaction mechanisms. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, particularly at low temperatures, can capture fleeting intermediates. In the context of reactions involving benzylidene acetals, spectroscopic methods can help identify the formation of key species like oxocarbenium ions or covalent intermediates. For instance, in glycosylation reactions, related acetal (B89532) protecting groups have been studied to understand the formation and fate of dioxolanyl cation intermediates. mdpi.com While direct spectroscopic data for intermediates specifically involving this compound in many reaction types is sparse in the literature, analogies can be drawn from similar systems. The absence of isosbestic points in UV/vis spectroscopic monitoring of related reactions often implies a multi-step mechanism involving one or more intermediates. rsc.org

Computational studies, such as Density Functional Theory (DFT) calculations, complement experimental spectroscopy by providing insights into the geometries and energies of proposed intermediates and transition states. mdpi.com For example, in cycloaddition reactions, zwitterionic intermediates have been proposed and computationally supported, which could be relevant for transformations involving derivatives of this compound. mdpi.com

Kinetic Studies of Stereoselective Transformations

Kinetic analysis provides quantitative data on reaction rates, allowing for the determination of rate laws and activation parameters, which are essential for understanding reaction mechanisms. rsc.org In stereoselective reactions, comparing the rates of formation of different stereoisomers can reveal the energetic differences between diastereomeric transition states.

A kinetic study of a transformation involving a derivative of this compound might involve systematically varying the concentration of reactants and catalysts to determine the order of the reaction. The data can be used to construct a Hammett plot by introducing substituents on the benzylidene phenyl ring, which elucidates the development of charge in the rate-determining step. A negative rho (ρ) value, for instance, would indicate a buildup of positive charge in the transition state. rsc.org

Table 1: Hypothetical Kinetic Data for a Stereoselective Addition This table illustrates the type of data that would be collected in a kinetic study to probe a reaction mechanism.

| Entry | Substrate | Reagent Concentration (M) | Observed Rate Constant (k_obs, s⁻¹) | Diastereomeric Ratio (d.r.) |

| 1 | Derivative A | 0.1 | 1.2 x 10⁻³ | 95:5 |

| 2 | Derivative A | 0.2 | 2.5 x 10⁻³ | 95:5 |

| 3 | Derivative B | 0.1 | 3.7 x 10⁻⁴ | 92:8 |

| 4 | Derivative B | 0.2 | 7.5 x 10⁻⁴ | 92:8 |

Understanding the Origins of Stereoselectivity

The primary utility of this compound in synthesis is its ability to direct the stereochemical course of a reaction. This stereocontrol arises from a combination of steric and electronic factors, as well as specific non-covalent interactions.

Steric and Electronic Effects Governing Diastereocontrol

The stereochemical outcome of reactions at a prochiral center adjacent to the this compound moiety is often dictated by steric hindrance. The bulky phenyl group of the benzylidene acetal can effectively block one face of a reacting molecule, forcing an incoming reagent to approach from the less hindered side. This principle is a cornerstone of asymmetric synthesis. scispace.com

Electronic effects also play a crucial role. The electron-donating or withdrawing nature of substituents on the phenyl ring can influence the electronic properties of the entire chiral auxiliary, which in turn can affect the stability of charged intermediates or transition states. scispace.com In reactions proceeding through polar mechanisms, these electronic perturbations can have a significant impact on diastereoselectivity. scispace.com Frontier molecular orbital theory is often employed to rationalize how electronic factors influence the favorability of one reaction pathway over another. researchgate.net

Chelation Control and Hydrogen Bonding Interactions in Reaction Systems

In reactions involving metal ions (e.g., Grignard or organolithium reagents), the oxygen atoms of the diol and the dioxane ring can act as Lewis basic sites, leading to chelation. The formation of a rigid, cyclic chelate can lock the conformation of the substrate, presenting a highly organized steric environment to the incoming nucleophile. This chelation control often leads to very high levels of diastereoselectivity.

Hydrogen bonding is another critical non-covalent interaction that can direct stereoselectivity. The free hydroxyl groups of this compound can act as hydrogen bond donors or acceptors, pre-organizing the substrate and reagents into a specific orientation prior to the reaction. This pre-organization lowers the activation energy of the desired stereochemical pathway.

Conformational Analysis and its Impact on Reactivity and Selectivity

The reactivity and selectivity of cyclic compounds are profoundly influenced by their conformational preferences. The 1,3-dioxane (B1201747) ring of this compound typically adopts a chair conformation to minimize steric strain. In this chair form, substituents can occupy either axial or equatorial positions.

The phenyl group at the C2 position of the dioxane ring generally prefers an equatorial orientation to avoid unfavorable 1,3-diaxial interactions. The substituents at C4 and C5 (the hydroxymethyl and hydroxyl groups derived from threitol) are conformationally restricted by the fused ring system. This defined conformation dictates the spatial orientation of the reactive sites, thereby influencing facial selectivity in reactions such as alkylations, reductions, and cycloadditions. nih.gov

NMR spectroscopy, particularly the measurement of coupling constants (J-values) and Nuclear Overhauser Effects (NOEs), is a primary experimental technique for determining the dominant conformation in solution. nih.gov Computational modeling can provide the relative energies of different possible conformations (e.g., chair, boat, twist-boat), further clarifying the conformational landscape of the molecule. nih.gov

Table 2: Calculated Relative Energies of Conformations for a 1,3-Dioxane System This table represents typical computational results that quantify the stability of different conformations.

| Conformation | Relative Energy (kcal/mol) in Vacuum | Relative Energy (kcal/mol) in Acetonitrile |

| Chair (equatorial Ph) | 0.00 | 0.00 |

| Chair (axial Ph) | 4.5 | 4.2 |

| Twist-Boat | 5.8 | 5.5 |

| Boat | 6.5 | 6.1 |

These energetic differences highlight the strong preference for a specific chair conformation, which is the basis for its effectiveness as a stereodirecting group.

Lack of Specific Research Data Hinders Detailed Analysis of this compound in Mediated Reactions

A comprehensive review of available scientific literature reveals a significant gap in detailed mechanistic and stereochemical investigations specifically focused on reactions mediated by the chiral compound this compound. While the compound is commercially available and its basic chemical properties are documented, in-depth studies concerning its conformational behavior and the direct influence of this on asymmetric induction and catalytic efficiency are not readily found in published research. Consequently, a detailed article strictly adhering to the requested outline on its preferred conformations and their impact on reaction outcomes cannot be generated at this time due to the absence of specific experimental and computational data.

General principles of conformational analysis for 1,3-dioxane systems, to which this compound belongs, are well-established. These six-membered heterocyclic rings typically adopt a chair conformation to minimize steric strain. For 1,3-dioxanes, the presence of two oxygen atoms in the ring influences bond lengths and angles, leading to a slightly puckered chair. The orientation of substituents on the ring, particularly the bulky phenyl group at the acetal center, is crucial in determining the most stable conformation. In the case of this compound, the stereochemistry derived from D-threitol dictates a specific arrangement of the hydroxymethyl and hydroxyl groups at positions 4 and 5 of the dioxane ring.

The conformation of a chiral auxiliary like this compound is fundamentally linked to its ability to induce stereoselectivity in a chemical reaction. The three-dimensional arrangement of the auxiliary's stereogenic centers creates a chiral environment that can favor the formation of one stereoisomer of the product over another. This is typically achieved by steric hindrance, where the auxiliary blocks one face of the reacting molecule, or through electronic effects that stabilize a particular transition state.

However, without specific data from techniques such as X-ray crystallography for the solid-state structure or detailed Nuclear Magnetic Resonance (NMR) spectroscopic studies (like NOE experiments) and computational modeling for the solution-state conformation of this compound, any discussion on its preferred conformations would be purely speculative.

Similarly, to elaborate on the influence of these conformations on asymmetric induction and catalytic efficiency, one would need access to studies that systematically vary reaction conditions or substrate structures and correlate the observed stereochemical outcomes with the conformational properties of the this compound mediator. Such studies would ideally include kinetic data and computational modeling of reaction transition states to provide a quantitative understanding of the structure-activity relationship.

Derivatization and Functionalization of 1,3 S O Benzylidene D Threitol

Regioselective Functionalization of Free Hydroxyl Groups

The presence of two free hydroxyl groups in 1,3-(S)-O-Benzylidene-D-threitol offers a prime opportunity for regioselective functionalization, a cornerstone of modern carbohydrate and polyol chemistry. The differential reactivity of these groups allows for the stepwise introduction of various functionalities.

Esterification and Etherification Studies

The selective acylation and etherification of the hydroxyl groups are fundamental transformations. Research has shown that under controlled conditions, it is possible to selectively protect one hydroxyl group over the other, paving the way for further synthetic manipulations. For instance, regioselective benzoylation has been explored to protect specific hydroxyl groups in carbohydrate synthesis. nih.gov This approach often involves carefully controlling reaction conditions such as temperature and the choice of reagents to achieve the desired regioselectivity. nih.gov

The general principles of hydroxyl group reactivity often dictate that primary hydroxyl groups are more reactive than secondary ones. However, in the case of this compound, both free hydroxyls are secondary, making their differentiation a more nuanced challenge. Factors such as steric hindrance and the potential for intramolecular hydrogen bonding can influence the regiochemical outcome of these reactions.

Oxidation and Reduction Pathways of Alcohol Functions

The selective oxidation of one of the secondary hydroxyl groups to a ketone provides a key intermediate for introducing further complexity, such as the stereoselective addition of nucleophiles. Conversely, the reduction of a selectively introduced carbonyl group can be used to epimerize a stereocenter, offering access to a broader range of stereoisomers.

Modifications and Reactivity of the Benzylidene Acetal (B89532) Moiety

The benzylidene acetal in this compound is not merely a passive protecting group; its reactivity is a key element in the synthetic utility of the molecule.

Regioselective Ring Opening of Benzylidene Acetals

The regioselective reductive ring opening of benzylidene acetals is a powerful tool in carbohydrate chemistry, allowing for the generation of a free hydroxyl group and a benzyl (B1604629) ether at specific positions. researchgate.netresearchgate.net This transformation has been extensively studied in various carbohydrate derivatives. researchgate.netresearchgate.net

A variety of reagent systems have been developed to control the regioselectivity of this ring-opening reaction. For example, the use of diisobutylaluminium hydride (DIBAL-H) has been shown to be highly effective, with the solvent playing a crucial role in directing the outcome. rsc.orgnih.gov A toluene (B28343) stock solution of DIBAL-H tends to yield one regioisomer, while a dichloromethane (B109758) stock solution can lead to the selective formation of the other. rsc.orgnih.gov Other methodologies include the use of triethylsilane in the presence of an acid catalyst, which has also demonstrated high regioselectivity in the cleavage of benzylidene acetals. organic-chemistry.org

The choice of reagents can influence whether the O4 or O6 position of a hexopyranoside is benzylated. researchgate.net For instance, using triethylsilane and molecular iodine can selectively produce 6-O-benzylated derivatives. organic-chemistry.org

Transacetalization Reactions

Transacetalization reactions offer a method for exchanging the benzylidene group for other acetal or ketal protecting groups. This can be advantageous when the benzylidene group is not compatible with subsequent reaction conditions or when a different protecting group is required to influence the reactivity of the molecule in a specific way.

Studies on Cleavage and Rearrangement of the Acetal Group

The complete removal of the benzylidene acetal is often a necessary step in the final stages of a synthesis to unmask the diol functionality. A range of conditions can be employed for this deprotection, from mild acidic hydrolysis to hydrogenolysis. Erbium(III) triflate has been proposed as an efficient Lewis acid catalyst for the mild cleavage of benzylidene acetals. rsc.org In some cases, the cleavage can be accompanied by the simultaneous acetylation of the liberated hydroxyl groups. rsc.org

Furthermore, under certain conditions, the acetal group can undergo rearrangements, which, while often undesirable, can sometimes be harnessed for synthetic purposes. The selective removal of a benzyl group at the anomeric position of a carbohydrate, while leaving other benzyl and benzylidene groups intact, has also been achieved through catalytic transfer hydrogenation. researchgate.net

Advanced Characterization and Computational Studies

Advanced Spectroscopic Techniques for Stereochemical Assignment and Structural Elucidation

Definitive assignment of the complex stereochemistry and structural features of 1,3-(S)-O-Benzylidene-D-threitol relies on a combination of sophisticated spectroscopic methods.

2D Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Features

Two-dimensional (2D) NMR spectroscopy is essential for unambiguously assigning the proton (¹H) and carbon (¹³C) signals and mapping the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals scalar couplings between protons, typically through two or three bonds (²JHH, ³JHH). sdsu.eduoxinst.com For this compound, COSY spectra would establish the proton-proton connectivities within the threitol backbone and the hydroxymethyl group, confirming the spin systems. For instance, the proton on the acetalic carbon would show no COSY cross-peaks, confirming its isolation from other protons. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹JCH). It allows for the direct assignment of the carbon signal for each proton, simplifying the complex ¹³C NMR spectrum.

| Proton Signal | COSY Correlations (H-H) | HMBC Correlations (H-C) |

|---|---|---|

| Benzylic H | None | Phenyl C's, Dioxane C4/C6 |

| H9 | H10 | C7, C10, C11 |

| H10 | H9, H6a, H6b | C9, C11, C6 |

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD)) for Absolute Configuration Determination

Chiroptical techniques are non-destructive methods that are exquisitely sensitive to the stereochemistry of a molecule. They measure the differential interaction of chiral molecules with left- and right-circularly polarized light, providing information on the absolute configuration. nih.gov

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized UV-Vis light. The chromophore in this compound is the phenyl group. The spatial arrangement of the chiral centers of the threitol backbone relative to this phenyl group induces a specific ECD spectrum (Cotton effects). By comparing the experimentally measured ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for the possible stereoisomers, the absolute configuration can be unequivocally assigned. nih.govnih.gov

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the vibrational modes of the entire molecule and is particularly useful for molecules with weak or no UV-Vis chromophores. For this compound, VCD spectra can provide a detailed fingerprint of its absolute configuration, which can be compared with DFT-calculated spectra for confirmation.

X-ray Crystallography of Derivatives and Co-crystals for Solid-State Structure

X-ray crystallography provides the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration. csic.es While obtaining suitable single crystals of the parent compound can sometimes be challenging, derivatization or co-crystallization can be employed.

For this compound, a single crystal X-ray diffraction analysis would precisely define the conformation of the 1,3-dioxane (B1201747) ring, which typically adopts a chair conformation with the bulky phenyl group in an equatorial position to minimize steric strain. wikipedia.org It would also confirm the relative and absolute stereochemistry of the chiral centers derived from D-threitol. mdpi.com The crystal structure reveals how the molecules pack in the crystal lattice, stabilized by intermolecular interactions such as hydrogen bonding between the free hydroxyl groups. nih.gov Information from the Cambridge Structural Database (CSD) on related structures, like the 2,3-O-benzylidene-D-threitol derivative, shows the utility of this technique in confirming stereochemistry and conformational preferences in the solid state. nih.gov

| Parameter | Typical Value/Description |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Chiral (e.g., P2₁) mdpi.com |

| Conformation | Chair form for 1,3-dioxane ring |

| Key Interactions | Intermolecular H-bonding via -OH groups |

Computational Chemistry and Molecular Modeling

Computational methods provide deep insights into the structure, stability, and reactivity of molecules, complementing experimental data.

Density Functional Theory (DFT) Calculations for Conformational Energy Landscapes

Molecules are not static but exist as an ensemble of interconverting conformers. Density Functional Theory (DFT) is a quantum mechanical method used to investigate the geometries and relative energies of these conformers. mdpi.commdpi.com

For this compound, DFT calculations can map out the potential energy surface. researchgate.net This involves identifying all low-energy conformers, which arise from the rotation around single bonds (e.g., the C-C bonds of the side chains and the C-O bonds of the hydroxyl groups) and the puckering of the dioxane ring. By calculating the relative energies of these conformers, their Boltzmann populations at a given temperature can be determined, providing a picture of the dominant shapes of the molecule in solution. researchgate.net These calculations are crucial for interpreting NMR and chiroptical data, as the observed spectra are a population-weighted average of the spectra of individual conformers. mdpi.com

Transition State Modeling for Stereoselectivity Prediction and Rational Design

This compound is often used as a chiral auxiliary or starting material in asymmetric reactions. sioc-journal.cn Understanding the origin of stereoselectivity is key to designing more efficient synthetic routes. Transition state (TS) modeling using DFT can be employed to study the mechanisms of reactions involving this compound.

In-Silico Analysis of this compound in Biocatalytic and Recognition Models Remains Largely Unexplored

Despite its utility as a chiral building block in organic synthesis, the application of this compound in computational studies such as docking and molecular dynamics simulations, particularly within complex catalytic or molecular recognition systems, is not documented in publicly available scientific literature. Extensive searches have revealed a significant gap in research concerning the in-silico evaluation of this specific compound's interactions and behavior at the molecular level.

While computational methods are increasingly employed to understand and predict the behavior of molecules in biological and chemical systems, it appears that this compound has not been a direct subject of such investigations. Research in the broader field of chiral acetals and diols often involves computational analysis to elucidate mechanisms of asymmetric catalysis and molecular recognition. However, these studies focus on different, though structurally related, molecules.

The absence of specific docking and molecular dynamics data for this compound means that there are no available research findings or data tables to present regarding its binding affinities, interaction modes with protein active sites, or conformational dynamics within a simulated biological environment.

Future computational research could potentially explore the following aspects of this compound:

Docking into Enantioselective Enzyme Pockets: Simulations could predict the binding orientation and affinity of the (S)-benzylidene acetal (B89532) within the active sites of various enzymes, providing insights into its potential as a substrate or inhibitor.

Molecular Dynamics of Catalytic Intermediates: Where this moiety is part of a larger catalyst, simulations could model the dynamic behavior of the catalytic complex, helping to understand the role of the threitol-derived backbone in transition state stabilization.

Host-Guest Chemistry Simulations: Studies could investigate its ability to act as a chiral host or guest in supramolecular systems, with simulations revealing the energetic and structural details of complex formation.

Until such studies are conducted and published, the understanding of this compound from a computational and molecular modeling perspective remains speculative.

Emerging Research Avenues and Future Perspectives

Novel Applications in Materials Science

The development of novel materials with tailored properties is a significant focus of modern chemical research. The chiral scaffold of 1,3-(S)-O-Benzylidene-D-threitol provides a versatile platform for the design of sophisticated materials with unique optical and recognition capabilities.

The incorporation of this compound into polymeric structures is a promising strategy for the creation of chiral polymers. The defined stereochemistry of the threitol backbone can direct the formation of helical polymer chains and other complex three-dimensional architectures. These chiral polymers are of significant interest for their potential applications in asymmetric catalysis, chiral separation technologies, and the development of advanced optical materials.

The ability to differentiate between enantiomers is critical in fields ranging from pharmacology to materials science. This compound is being investigated as a key component in the fabrication of chiral recognition materials. By immobilizing this chiral diol or its derivatives onto solid supports, such as silica (B1680970) gel or polymeric membranes, it is possible to create chiral stationary phases for chromatographic applications. These materials function by selectively interacting with one enantiomer in a racemic mixture, thereby enabling their separation. The efficacy of this separation is dependent on the precise stereochemical fit between the chiral selector (the threitol derivative) and the enantiomers of the substance being analyzed.

Integration into Flow Chemistry and Automation for Scalable Production

Traditional batch manufacturing of specialty chemicals can be limited by issues of scalability, safety, and batch-to-batch consistency. Flow chemistry, which involves conducting chemical reactions in a continuous stream, presents a compelling alternative. Researchers are actively working to adapt the synthesis of this compound and its derivatives to continuous flow systems. nih.gov This approach offers precise control over critical reaction parameters, including temperature, pressure, and residence time, which can lead to significant improvements in yield, purity, and operational safety. nih.gov The automation of these flow processes further promises to enable the efficient, on-demand, and scalable production of this important chiral building block.

Chemoenzymatic Approaches for Selective Functionalization and Modification of this compound

The exquisite selectivity of enzymes makes them powerful tools in synthetic chemistry. Chemoenzymatic strategies, which integrate enzymatic transformations with conventional chemical methods, are being explored for the precise functionalization of this compound. rsc.org For instance, enzymes such as lipases can be employed to selectively acylate one of the two free hydroxyl groups, providing a direct route to mono-functionalized derivatives that are challenging to access through purely chemical means. These selectively modified threitol derivatives are valuable intermediates for the synthesis of more elaborate and functionally complex molecules.

Potential as a Synthetic Intermediate for Bioactive Molecules and Pharmaceuticals

The inherent chirality and rigid conformational framework of this compound make it a highly attractive starting material for the synthesis of a diverse array of bioactive molecules and pharmaceutical compounds. nih.govlabcompare.com Its well-defined stereochemistry allows for the controlled installation of various functional groups, a critical consideration in the design and synthesis of stereochemically pure drugs. While excluding specific details of clinical trials or dosage, it is noteworthy that this compound serves as a fundamental scaffold for constructing complex molecular architectures with potential therapeutic applications. Current research endeavors are focused on utilizing this chiral building block in the synthesis of molecules such as nucleoside analogues and enzyme inhibitors, among other classes of compounds with potential biological activity. The ability to leverage the intrinsic chirality of the threitol backbone is a significant advantage for the efficient and stereoselective synthesis of enantiomerically pure drug candidates.

Q & A

Q. What are the common synthetic routes for preparing 1,3-(S)-O-Benzylidene-D-threitol, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves protecting hydroxyl groups of D-threitol using benzaldehyde derivatives. A standard method employs D-threitol reacted with benzaldehyde dimethyl acetal in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) under anhydrous conditions. Key parameters include maintaining a temperature of 25–30°C and using molecular sieves to absorb water, which shifts the equilibrium toward acetal formation . Purification via recrystallization from ethanol/water mixtures ensures ≥97.5% purity .

Q. How can researchers verify the structural identity and purity of this compound?

- Methodological Answer :

- Melting Point Analysis : The compound typically melts between 69–74°C; deviations suggest impurities .

- Infrared (IR) Spectroscopy : Peaks at ~1,220 cm⁻¹ (C-O-C stretching) and 3,400 cm⁻¹ (OH stretching) confirm the benzylidene acetal and residual hydroxyl groups .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) assesses purity, with retention times compared to authenticated standards .

Q. What are the primary applications of this compound in basic organic synthesis?

- Methodological Answer : It serves as a chiral building block for asymmetric synthesis. For example:

- Glycosylation Reactions : The protected diol facilitates stereoselective glycosidic bond formation in carbohydrate chemistry .

- Ligand Synthesis : Used to prepare chiral ligands for transition-metal catalysis (e.g., asymmetric hydrogenation) .

Advanced Research Questions

Q. How do reaction kinetics and solvent effects influence the stereoselectivity of benzylidene protection in D-threitol derivatives?

- Methodological Answer : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce stereoselectivity due to looser transition states. Kinetic studies using NMR monitoring reveal that benzylidene formation follows second-order kinetics, with steric hindrance from the benzaldehyde moiety favoring the (S)-configuration . Computational modeling (DFT) can predict solvent-dependent energy barriers for competing stereoisomers .

Q. What strategies resolve contradictions in reported melting points and purity levels for this compound across literature sources?

- Methodological Answer : Discrepancies arise from varying crystallization solvents and heating rates during analysis. To standardize:

- Use differential scanning calorimetry (DSC) at a controlled ramp rate (e.g., 5°C/min).

- Compare batches using a single solvent system (e.g., ethanol) and document humidity levels during crystallization .

Q. How can this compound be utilized in studying microbial metabolic pathways, such as in Mycobacterium smegmatis?

- Methodological Answer :

- Isotopic Labeling : Incorporate ¹³C-labeled D-threitol derivatives to track carbon flux via GC-MS or NMR .

- Gene Knockout Models : Delete putative catabolic genes (e.g., ABC transporters) to assess the compound’s role in energy metabolism .

Q. What advanced purification techniques improve enantiomeric excess (ee) in large-scale synthesis of this compound?

- Methodological Answer :

- Chiral Chromatography : Use cellulose-based chiral stationary phases (CSPs) for preparative separation.

- Crystallization-Induced Asymmetric Transformation : Seed supersaturated solutions with enantiopure crystals to bias crystallization .

Key Research Recommendations

- For Synthetic Chemists : Optimize benzylidene protection using flow chemistry to enhance scalability and reduce side reactions.

- For Biologists : Investigate the compound’s role in microbial redox balance using knockout strains and metabolomics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.